molecular formula C10H4Na4O12S4 B12674887 Tetrasodium naphthalene-1,3,5,7-tetrasulphonate CAS No. 25779-05-9

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate

Cat. No.: B12674887
CAS No.: 25779-05-9
M. Wt: 536.4 g/mol
InChI Key: LLRBXZUIOCTLSN-UHFFFAOYSA-J
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Description

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is a chemical compound with the molecular formula C10H4Na4O12S4. It is a tetrasulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include elevated temperatures and controlled addition of reagents to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrasodium naphthalene-1,3,5,7-tetrasulphonate involves its interaction with molecular targets through its sulfonate groups. These groups can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The pathways involved include binding to enzymes and receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium naphthalene-1,3,6,8-tetrasulphonate
  • Tetrasodium naphthalene-2,4,6,8-tetrasulphonate
  • Tetrasodium naphthalene-1,2,3,4-tetrasulphonate

Uniqueness

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that other tetrasulfonated naphthalene derivatives may not fulfill.

Properties

CAS No.

25779-05-9

Molecular Formula

C10H4Na4O12S4

Molecular Weight

536.4 g/mol

IUPAC Name

tetrasodium;naphthalene-1,3,5,7-tetrasulfonate

InChI

InChI=1S/C10H8O12S4.4Na/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19;;;;/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;/q;4*+1/p-4

InChI Key

LLRBXZUIOCTLSN-UHFFFAOYSA-J

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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